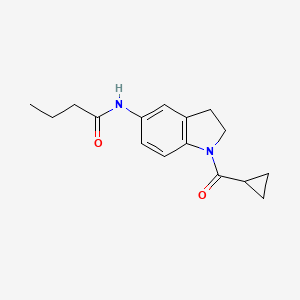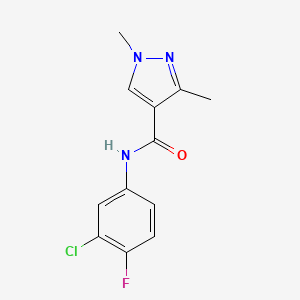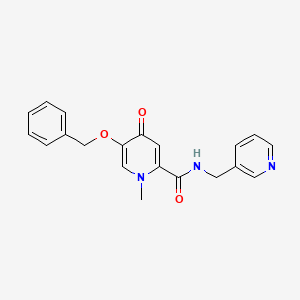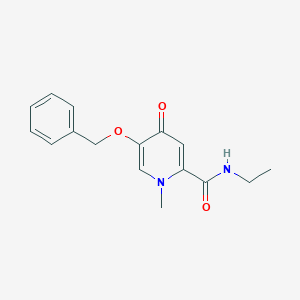
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-5-yl)butanamide is a complex organic compound featuring an indole ring system, which is a significant heterocyclic structure found in many natural products and pharmaceuticals. This compound has garnered interest due to its potential biological and pharmaceutical applications.
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This classical method involves the cyclization of phenylhydrazines with ketones under acidic conditions. The reaction typically uses hydrochloric acid (HCl) and acetic acid (HOAc) under reflux conditions.
Reduction of Indoles: The compound can be synthesized by reducing corresponding indoles containing acceptor groups in the indole ring. Various boron hydrides are used for the chemoselective reduction of functional groups in the indole ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. The process may also involve purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The indole ring can undergo electrophilic substitution reactions due to its aromatic nature.
Reduction: Reduction reactions can be performed using boron hydrides to obtain the dihydroindole derivative.
Substitution: Substitution reactions can occur at various positions on the indole ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Boron hydrides such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Oxidized indole derivatives, such as indole-3-carboxaldehyde.
Reduction: Reduced indole derivatives, such as 2,3-dihydroindole.
Substitution: Substituted indole derivatives, depending on the substituents introduced.
科学研究应用
Chemistry: The compound is used in the synthesis of various indole derivatives, which are important in organic chemistry for the development of new drugs and materials. Biology: Indole derivatives exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant properties. Medicine: The compound and its derivatives are explored for their potential therapeutic applications, such as in the treatment of cancer, microbial infections, and other disorders. Industry: The compound is used in the pharmaceutical industry for the development of new drugs and in the chemical industry for the synthesis of complex organic molecules.
作用机制
The mechanism by which N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-5-yl)butanamide exerts its effects involves its interaction with molecular targets and pathways in biological systems. The specific targets and pathways depend on the biological activity being studied, such as inhibition of enzymes, binding to receptors, or modulation of signaling pathways.
相似化合物的比较
Indole-3-acetic acid: A plant hormone with various biological activities.
Melatonin: A neurohormone with antioxidant and neuroprotective properties.
Strychnine: An alkaloid with a complex indole structure.
Uniqueness: N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-5-yl)butanamide is unique due to its specific structural features, such as the cyclopropanecarbonyl group and the butanamide moiety, which contribute to its distinct biological and chemical properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-3-15(19)17-13-6-7-14-12(10-13)8-9-18(14)16(20)11-4-5-11/h6-7,10-11H,2-5,8-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKPHWXZFOOUNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-(4-fluorophenyl)cyclopropyl]methyl}naphthalene-1-sulfonamide](/img/structure/B6579667.png)
![1-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]pyrrolidine](/img/structure/B6579669.png)
![methyl 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-amido]benzoate](/img/structure/B6579675.png)
![4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6579683.png)
![N-{3-[1-(4-chlorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6579691.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6579699.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}ethanediamide](/img/structure/B6579705.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6579709.png)

![N'-[3-(4-phenylpiperazin-1-yl)propyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6579719.png)

![3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B6579728.png)

